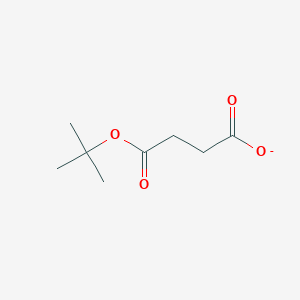
mono-tert-Butyl succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono-tert-Butyl succinate is an organic compound with the molecular formula C8H14O4. It is a derivative of succinic acid, where one of the carboxyl groups is esterified with tert-butyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mono-tert-Butyl succinate can be synthesized by refluxing a mixture of succinic anhydride and N-hydroxyl succinimide in the presence of dimethylaminopyridine and triethylamine in tert-butanol and toluene . The reaction involves the esterification of succinic anhydride with tert-butyl alcohol, facilitated by the presence of catalysts and solvents.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Mono-tert-Butyl succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form succinic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Succinic acid and its derivatives.
Reduction: this compound alcohol.
Substitution: Various substituted succinate esters.
Wissenschaftliche Forschungsanwendungen
Mono-tert-Butyl succinate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated β2- and β3-amino acids.
Biology: The compound serves as an inhibitor of α-chymotrypsin, a proteolytic enzyme.
Medicine: It is involved in the preparation of pharmaceutical intermediates and active ingredients.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of mono-tert-Butyl succinate involves its interaction with specific molecular targets. As an inhibitor of α-chymotrypsin, it binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity . The ester group in the compound plays a crucial role in its binding affinity and inhibitory effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mono-ethyl succinate
- Di-tert-butyl succinate
- Mono-tert-butyl malonate
Uniqueness
Mono-tert-Butyl succinate is unique due to its specific esterification with tert-butyl alcohol, which imparts distinct chemical properties and reactivity. Compared to mono-ethyl succinate, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. Di-tert-butyl succinate, on the other hand, has two ester groups, making it more reactive in certain conditions.
Eigenschaften
Molekularformel |
C8H13O4- |
|---|---|
Molekulargewicht |
173.19 g/mol |
IUPAC-Name |
4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)/p-1 |
InChI-Schlüssel |
PCOCFIOYWNCGBM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B8813320.png)



![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate](/img/structure/B8813348.png)





![2-Amino-6-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B8813370.png)


